2-(2-Pentenyl)furan

説明

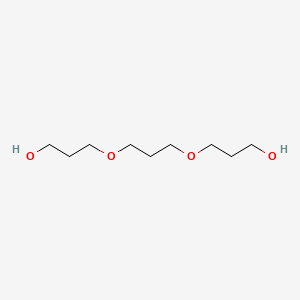

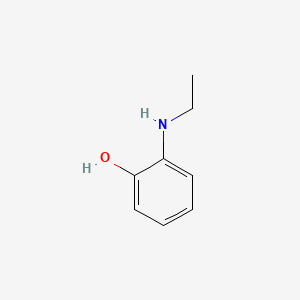

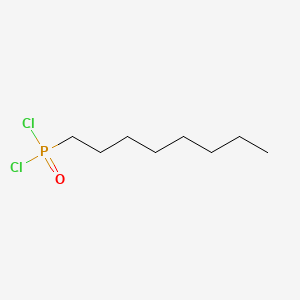

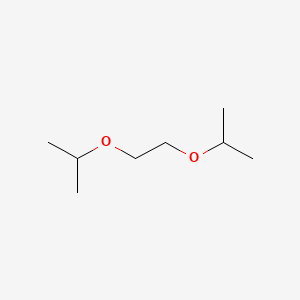

2-(2-Pentenyl)furan is a chemical compound that belongs to the furan family. It is also known as pent-2-enyl furan or 2-pentenyl-2-furan. This compound is widely used in scientific research for its unique properties and potential applications.

科学的研究の応用

Synthesis and Flavor Chemistry

- 2-(2-Pentenyl)furan has been investigated for its contribution to the reversion flavor of soybean oil. It was found that its cis and trans isomers might contribute to the beany and grassy notes in reverted soybean oil, suggesting a significant role in food flavor chemistry (Ho, Smagula & Chang, 1978).

Environmental and Atmospheric Studies

- In atmospheric studies, 2-(2-Pentenyl)furan derivatives have been identified as products in the photo-oxidation of furan and its derivatives. These studies are crucial for understanding environmental implications and atmospheric chemistry processes (Alvarez et al., 2009).

Chemical Synthesis and Applications

- The reaction of 2-(trimethylsiloxy)furan with various compounds in the presence of Lewis acids has been studied for synthesizing different organic compounds. Such reactions are significant in the field of organic synthesis and could be applied in pharmaceutical and material science (Asaoka, Sugimura & Takei, 1979).

Medicinal Chemistry

- Derivatives of 2-(2-Pentenyl)furan have been explored in medicinal chemistry, for example, in the synthesis of cyclopamine, a compound with potential medical applications. This showcases the utility of 2-(2-Pentenyl)furan in drug discovery and development (Oblak, G-Dayanandan & Wright, 2011).

Biological Studies

- Certain monoterpenes related to 2-(2-Pentenyl)furan have been isolated from natural sources and evaluated for their biological activities, such as cytotoxic and antioxidant effects. This indicates the potential of 2-(2-Pentenyl)furan derivatives in biological and pharmaceutical research (Deng, Zhao, Mei & Tao, 2017).

Photoproduct Studies

- The study of photoproducts of furan derivatives, including those related to 2-(2-Pentenyl)furan, has been conducted to understand their reaction mechanisms under light exposure. This research is relevant to photochemistry and can be applied in various fields including environmental science and material engineering (Bierbach, Barnes & Becker, 1995).

特性

IUPAC Name |

2-[(E)-pent-2-enyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMWMXVDLIDHGY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pentenyl)furan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Pentenyl)furan in food chemistry?

A1: 2-(2-Pentenyl)furan plays a crucial role in the flavor profile of certain foods. For instance, it is identified as a key volatile flavor compound in Huizhou preserved vegetables, contributing to their characteristic aroma []. In soybean oil, the presence of 2-(2-Pentenyl)furan is linked to "reversion flavor," a phenomenon where the oil develops undesirable off-flavors upon storage or heating [, ].

Q2: What analytical techniques are employed to identify and quantify 2-(2-Pentenyl)furan in complex mixtures?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2-(2-Pentenyl)furan in complex mixtures, such as food extracts and essential oils [, , ]. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, allowing for accurate detection and quantification even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)